2-(7-methoxynaphthalen-2-yl)propanoic Acid
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Overview
Description
2-(7-Methoxynaphthalen-2-yl)propanoic acid is a chemical compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 7th position and a propanoic acid group at the 2nd position of the naphthalene ring. This compound is known for its applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxynaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is methoxylated to form 7-methoxy-2-naphthol.
Grignard Reaction: The methoxylated naphthol is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the propanoic acid group.
Oxidation: The resulting intermediate is oxidized to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
2-(7-Methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of NSAIDs, which are used to treat pain, inflammation, and fever.
Biological Studies: The compound is studied for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxynaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes catalyze the production of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(7-Methoxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct pharmacological properties. Its methoxy group at the 7th position and propanoic acid group at the 2nd position contribute to its effectiveness as an anti-inflammatory agent.
Properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)11-4-3-10-5-6-13(17-2)8-12(10)7-11/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJUDPHTZVRTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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